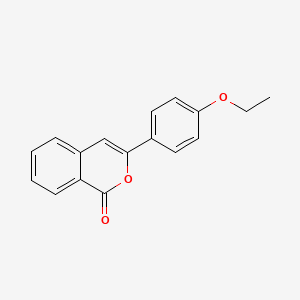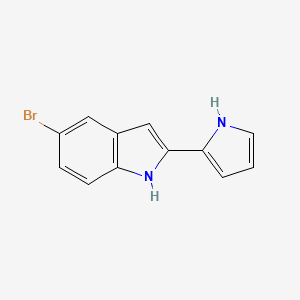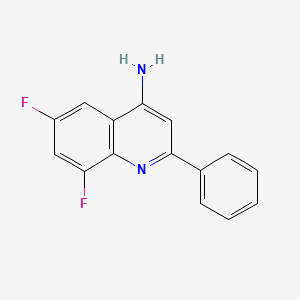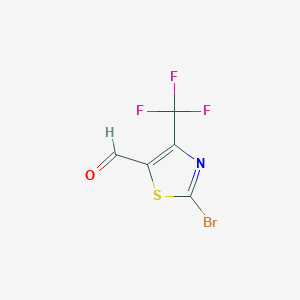
2,4,6-Trichloro-8-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-8-methoxyquinoline is a chemical compound with the molecular formula C10H6Cl3NO and a molecular weight of 262.52 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-8-methoxyquinoline typically involves the chlorination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and crystallization to obtain the final product with high purity. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichloro-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2, 4, and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinolines, while oxidation and reduction can yield different quinoline derivatives with altered oxidation states .
Applications De Recherche Scientifique
2,4,6-Trichloro-8-methoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. Its unique structure allows it to bind to specific enzymes and proteins, thereby modulating their activity. This mechanism is the basis for its potential therapeutic effects in treating diseases such as cancer and infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloroquinoline: Lacks the methoxy group at position 8.
8-Methoxyquinoline: Lacks the chlorine atoms at positions 2, 4, and 6.
2,4-Dichloro-8-methoxyquinoline: Has only two chlorine atoms at positions 2 and 4.
Uniqueness
2,4,6-Trichloro-8-methoxyquinoline is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H6Cl3NO |
|---|---|
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
2,4,6-trichloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-8-3-5(11)2-6-7(12)4-9(13)14-10(6)8/h2-4H,1H3 |
Clé InChI |
IMCKPMMLVNRPJJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1N=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)



![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)









